molecular formula C13H11IN2O B5757379 1-(2-Iodophenyl)-3-phenylurea

1-(2-Iodophenyl)-3-phenylurea

Cat. No.: B5757379
M. Wt: 338.14 g/mol
InChI Key: WYQARNGURARUDR-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)-3-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of an iodine atom attached to the phenyl ring, which significantly influences its chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Iodophenyl)-3-phenylurea can be synthesized through several methods. One common approach involves the reaction of 2-iodoaniline with phenyl isocyanate. The reaction typically occurs under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Iodophenyl)-3-phenylurea undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, where the iodine atom may be oxidized or reduced.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, often in the presence of a catalyst.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(2-Iodophenyl)-3-phenylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Iodophenyl)-3-phenylurea involves its interaction with specific molecular targets. The iodine atom plays a crucial role in its reactivity, allowing it to form strong bonds with various biological molecules. The compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but its unique structure provides a basis for its diverse activities.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Bromophenyl)-3-phenylurea: Similar in structure but with a bromine atom instead of iodine.

    1-(2-Chlorophenyl)-3-phenylurea: Contains a chlorine atom, leading to different reactivity and properties.

    1-(2-Fluorophenyl)-3-phenylurea: The presence of a fluorine atom affects its chemical behavior.

Uniqueness

1-(2-Iodophenyl)-3-phenylurea is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential applications. The larger atomic radius and higher electronegativity of iodine compared to other halogens result in different chemical and biological properties, making this compound particularly valuable in research and industrial applications.

Properties

IUPAC Name

1-(2-iodophenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IN2O/c14-11-8-4-5-9-12(11)16-13(17)15-10-6-2-1-3-7-10/h1-9H,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYQARNGURARUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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